Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-
CAS No.: 835876-04-5
VCID: VC18909995
Molecular Formula: C13H11F3N2O
Molecular Weight: 268.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-, also known as 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a pyridine ring substituted with a methoxy group at the 6-position and an aniline moiety with a trifluoromethyl group at the 5-position. The presence of both methoxy and trifluoromethyl groups enhances its electron-donating properties and chemical reactivity, making it a valuable candidate for drug development and other scientific applications. Chemical Details
Synthesis MethodsThe synthesis of Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- typically involves several key steps:
Medicinal ChemistryThis compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The methoxy and trifluoromethyl groups enhance its binding affinity to specific molecular targets, potentially modulating various biochemical pathways. Materials ScienceIt is also explored for its use in the development of novel materials with specific electronic or optical properties. Biological StudiesThe compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent. Analytical TechniquesRelevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize the structure and purity of this compound. Comparison with Similar Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 835876-04-5 | ||||||||||||
Product Name | Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- | ||||||||||||
Molecular Formula | C13H11F3N2O | ||||||||||||
Molecular Weight | 268.23 g/mol | ||||||||||||
IUPAC Name | 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline | ||||||||||||
Standard InChI | InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3 | ||||||||||||
Standard InChIKey | NJUFYKWXFDHTMY-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | COC1=NC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N | ||||||||||||
PubChem Compound | 11482551 | ||||||||||||
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume